

Elucidation of the Molecular Structure of Benzyl-PEG9-alcohol: A Technical Guide

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Compound of Interest

Compound Name: Benzyl-PEG9-alcohol

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of **Benzyl-PEG9-alcohol**, a heterobifunctional linker molecule increasingly utilized in the development of advanced bioconjugates and targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the key analytical techniques, detailed experimental protocols, and expected data for the unambiguous characterization of this molecule.

Physicochemical Properties and Structural Data

Benzyl-PEG9-alcohol is comprised of a benzyl group at one terminus of a nine-unit polyethylene glycol (PEG) chain, and a primary alcohol at the other. This structure imparts both hydrophobicity (from the benzyl group) and hydrophilicity (from the PEG chain), making it a versatile linker in drug development.^{[1][2]}

Property	Value	Reference
Chemical Formula	C25H44O10	[3]
Molecular Weight	504.62 g/mol	[3]
Exact Mass	504.2900	[3]
CAS Number	868594-48-3	[3]
SMILES Code	<chem>OCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1</chem>	[3]
Purity	>98% (typical)	[3]
Appearance	To be determined	[3]
Storage	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C	[3]

Analytical Techniques for Structural Elucidation

A multi-pronged analytical approach is essential for the comprehensive structural confirmation and purity assessment of **Benzyl-PEG9-alcohol**. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural identification of PEGylated compounds.[4] Both ¹H and ¹³C NMR are utilized to confirm the presence of the key structural motifs: the benzyl group and the PEG backbone.

The following tables summarize the anticipated chemical shifts for **Benzyl-PEG9-alcohol** based on data from analogous compounds and general principles of NMR spectroscopy.[5] Spectra are typically acquired in deuterated chloroform (CDCl₃).[5]

Table 2: Expected ¹H NMR Chemical Shifts

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic (C ₆ H ₅)	7.25-7.35	Multiplet	5H
Benzylic (C ₆ H ₅ CH ₂)	4.57	Singlet	2H
PEG Backbone (-OCH ₂ CH ₂ O-)	~3.64	Multiplet	36H
Terminal Alcohol (-CH ₂ OH)	~3.70	Triplet	2H
Hydroxyl (-OH)	Variable	Singlet (broad)	1H

Table 3: Expected ¹³C NMR Chemical Shifts

Carbon	Chemical Shift (δ , ppm)
Aromatic (ipso-C)	~138
Aromatic (ortho-, para-C)	~128.4
Aromatic (meta-C)	~127.7
Benzylic (C ₆ H ₅ CH ₂)	~73.2
PEG Backbone (-OCH ₂ CH ₂ O-)	~70.5
Terminal Alcohol (-CH ₂ OH)	~61.7

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and purity of **Benzyl-PEG9-alcohol**. Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is a common technique for analyzing PEGylated molecules.[\[1\]](#)

Table 4: Expected Mass Spectrometry Data

Ion Species	Expected m/z
[M+H] ⁺	505.2977
[M+Na] ⁺	527.2796
[M+K] ⁺	543.2536

The mass spectrum of PEGylated compounds often shows a distribution of peaks corresponding to different charge states and adducts.[\[6\]](#)

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of **Benzyl-PEG9-alcohol** and to separate it from any starting materials or side products. Reversed-phase HPLC is a suitable method for this purpose.

Table 5: Typical HPLC Parameters

Parameter	Condition	Reference
Column	C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm)	[6]
Mobile Phase A	Water with 0.1% Formic Acid	[6]
Mobile Phase B	Acetonitrile with 0.1% Formic Acid	[6]
Gradient	30% to 90% B over 10 minutes	[6]
Flow Rate	0.2-0.4 mL/min	[6]
Detection	UV at 254 nm (for the benzyl group) and/or Evaporative Light Scattering Detector (ELSD)	

Experimental Protocols

NMR Spectroscopy Protocol

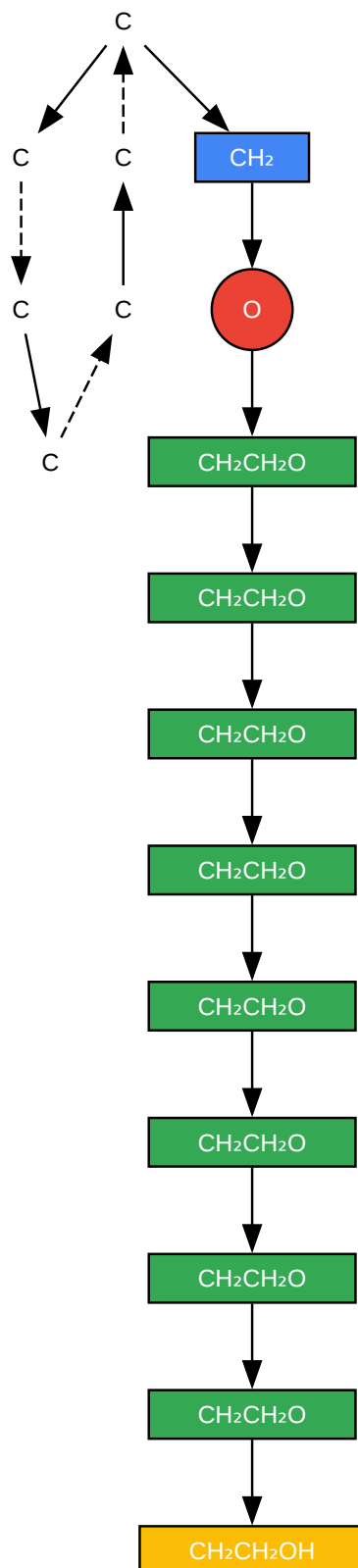
- Sample Preparation: Accurately weigh 5-10 mg of **Benzyl-PEG9-alcohol** and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl_3).^[5] Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition:
 - Acquire ^1H and ^{13}C NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.^[5]
 - For ^1H NMR, use a standard single-pulse experiment with a spectral width of -1 to 10 ppm.^[5] A sufficient number of scans (typically 16-64) should be used to achieve a good signal-to-noise ratio.^[4]
 - For ^{13}C NMR, use a proton-decoupled pulse sequence.
- Data Processing: Process the acquired data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to confirm the relative number of protons.

LC-MS Protocol

- Sample Preparation: Dissolve the **Benzyl-PEG9-alcohol** sample in the initial mobile phase composition (e.g., 70% Mobile Phase A, 30% Mobile Phase B) to a concentration of approximately 1 mg/mL.
- LC Separation: Inject 5-10 μL of the sample onto the reversed-phase column.^[6] Elute the compound using the gradient profile specified in Table 5.
- MS Detection:
 - Operate the ESI source in positive ion mode.^[6]
 - Set the mass spectrometer to acquire data over a relevant m/z range (e.g., 500-2000 m/z).^[6]
- Data Analysis: Analyze the obtained mass spectrum to identify the molecular ion peaks and any potential impurities.

Visualizations

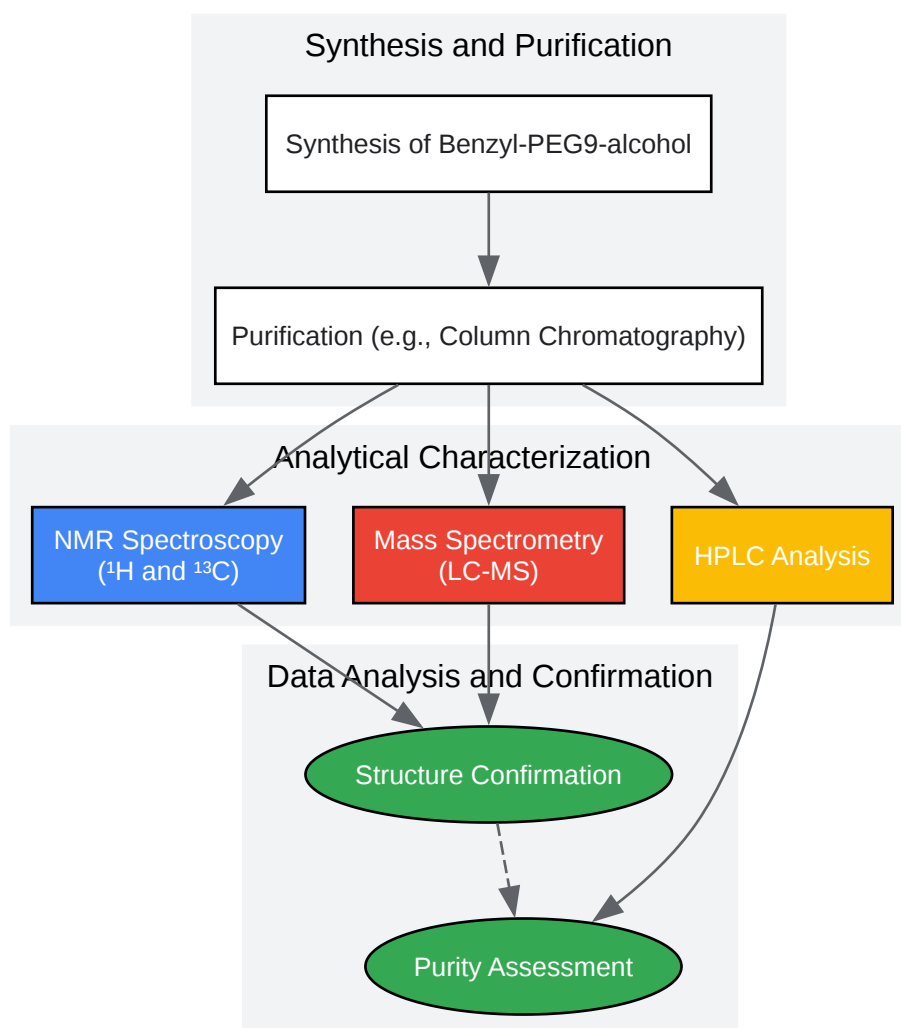
Chemical Structure



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Caption: Chemical structure of **Benzyl-PEG9-alcohol**.

Experimental Workflow for Structure Elucidation

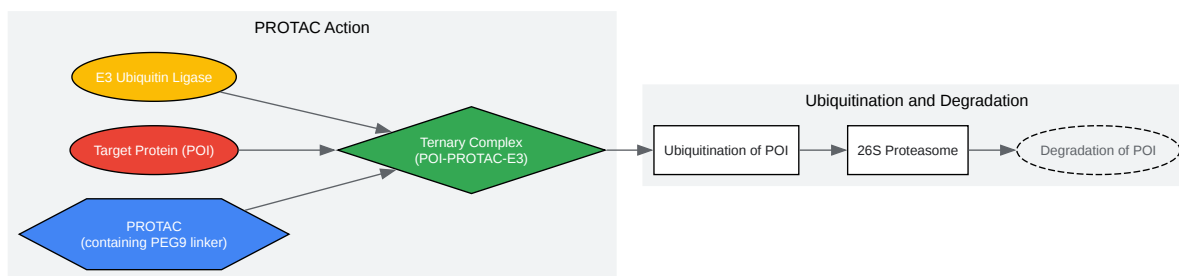


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Caption: General experimental workflow for the structure elucidation of **Benzyl-PEG9-alcohol**.

Application in PROTAC-Mediated Protein Degradation

Benzyl-PEG9-alcohol serves as a precursor for the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of a target protein of interest (POI).



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Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

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